molecular formula C10H24N2O3 B1294451 4,7,10-Trioxa-1,13-tridecanediamine CAS No. 4246-51-9

4,7,10-Trioxa-1,13-tridecanediamine

Cat. No. B1294451
CAS RN: 4246-51-9
M. Wt: 220.31 g/mol
InChI Key: JCEZOHLWDIONSP-UHFFFAOYSA-N
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Description

4,7,10-Trioxa-1,13-tridecanediamine is used as a surface passivation agent for the synthesis of photoluminescent carbon nanodots for semiconductor applications .


Synthesis Analysis

The synthesis of 4,7,10-Trioxa-1,13-tridecanediamine involves a two-step reaction process using acrylonitrile and ethylene glycol . Additionally, it has been used in the one-step microwave-assisted pyrolysis of glycerol to synthesize photoluminescent carbon nanodots .


Molecular Structure Analysis

The molecular structure of 4,7,10-Trioxa-1,13-tridecanediamine is represented by the linear formula: O[CH2CH2O(CH2)3NH2]2. It has a molecular weight of 220.31 .


Chemical Reactions Analysis

4,7,10-Trioxa-1,13-tridecanediamine is involved in the synthesis of photoluminescent carbon nanodots. The formation and surface passivation of these carbon dots are accomplished simultaneously .


Physical And Chemical Properties Analysis

4,7,10-Trioxa-1,13-tridecanediamine is a clear colorless to light yellow liquid. It has a refractive index of 1.464, a boiling point of 146-148 °C/4 mmHg, and a density of 1.005 g/mL at 25 °C .

Scientific Research Applications

Luminescent Carbon Quantum Dots

  • Cell Imaging : A hydrothermal method synthesized luminescent carbon dots from single-walled carbon nanotubes, with 4,7,10-trioxa-1,13-tridecanediamine enhancing their water solubility and luminescent properties. These dots displayed bright yellow fluorescence and low cytotoxicity, making them suitable for labeling biological cells like HeLa cells (Ding et al., 2013).

  • Bioimaging : Surface passivated carbon nanodots synthesized for enhanced multicolor photoluminescence were used for bioimaging. The process involved microwave-assisted pyrolysis of glycerol with 4,7,10-trioxa-1,13-tridecanediamine (Liu et al., 2011).

Biotin Derivatives

  • Labeling and Solubilizing IgG Peptides : Novel oligoethylene-glycol based water-soluble biotin derivatives were synthesized for labeling peptides with limited solubility in aqueous solutions. The process involved acetylating 4,7,10-trioxa-1,13-tridecanediamine with succinic anhydride (Bartos et al., 2009).

Safety And Hazards

4,7,10-Trioxa-1,13-tridecanediamine is classified as a skin corrosive substance. It causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects. Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine
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InChI

InChI=1S/C10H24N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEZOHLWDIONSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044565
Record name 3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropan-1-amine
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Molecular Weight

220.31 g/mol
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Physical Description

Liquid, Colorless to pale yellow liquid; [NTP] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
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Record name 4,7,10-Trioxatridecane-1,13-diamine
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Product Name

4,7,10-Trioxa-1,13-tridecanediamine

CAS RN

4246-51-9
Record name 4,7,10-Trioxatridecane-1,13-diamine
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Record name Diethylene glycol bis(3-aminopropyl) ether
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Record name 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
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Record name 3,3'-oxybis(ethyleneoxy)bis(propylamine)
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Record name DIETHYLENE GLYCOL BIS(3-AMINOPROPYL) ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
H Lim, Y Park, Y Seo, H Park, YK Cho, D Jung - Biofouling, 2020 - Taylor & Francis
Plasma surface modification is an effective method for changing material properties to control cell behavior on a surface. This study investigates the efficiency of a plasma polymerized 4,…
Number of citations: 0 www.tandfonline.com
LV Antonova, VN Silnikov, MY Khanova… - Russian Journal of …, 2019 - journal.transpl.ru
Tissue engineering is a promising area for the production of small-diameter vascular grafts. In recent years, a number of strategies have been developed to make the polymer surfaces …
Number of citations: 0 journal.transpl.ru
PK Dhal, SC Polomoscanik, DA Gianolio… - Bioconjugate …, 2013 - ACS Publications
(1) In the Experimental Section (page 867, right-hand side lines 14− 15) under the subheading Synthesis of Amine Terminated CTA 4, the correct reagent is 4, 7, 10-trioxa-1, 13-…
Number of citations: 0 pubs.acs.org
VV Sevostyanova, LV Antonova… - AIP Conference …, 2018 - aip.scitation.org
Immobilization of arginylglycylaspartic acid (RGD)-containing peptides at the luminal surface is a promising approach to increase biocompatibility of tissue-engineered vascular grafts, …
Number of citations: 0 aip.scitation.org
Á Bartos, K Uray, F Hudecz - Peptide Science: Original …, 2009 - Wiley Online Library
In this article, we describe the synthesis of a new class of oligoethylene‐glycol based water‐soluble biotin derivatives for labeling of peptides with limited solubility in aqueous solution. …
Number of citations: 0 onlinelibrary.wiley.com
JA Wiersma, M Bos, AJ Pennings - Polymer Bulletin, 1994 - Springer
The hydrogels described here are copolymers of acrylamide and methacrylamide highly cross-linked with piperazine diacrylamide or 4, 7, 10-trioxa-1, 13-tridecanediamine …
Number of citations: 0 link.springer.com
M Arslan - Turkish Journal of Chemistry, 2019 - journals.tubitak.gov.tr
A catechol-based benzoxazine copolymer is reported via a new approach using an oxazine-thiol reaction. The main chain benzoxazine precursor was obtained via the classic …
Number of citations: 0 journals.tubitak.gov.tr
C Liu, P Zhang, F Tian, W Li, F Li, W Liu - Journal of Materials …, 2011 - pubs.rsc.org
Strong photoluminescent carbon nanodots (C-dots) were synthesized by one-step microwave assisted pyrolysis of glycerol in the presence of 4,7,10-trioxa-1,13-tridecanediamine (…
Number of citations: 0 pubs.rsc.org
NG Khusainova, SM Rybakov, EA Berdnikov… - Russian Journal of …, 2009 - Springer
Intensive development of aminophosphoryl compounds chemistry observed in the last few years is connected with the wide possibilities of their practical use [1]. In this report some …
Number of citations: 0 link.springer.com
H Ding, P Zhang, TY Wang, JL Kong… - Nanotechnology, 2014 - iopscience.iop.org
Nitrogen-doped carbon dots (N-CDs) with a high quantum yield of 19.6% were prepared by calcining polyvinyl pyrrolidone (PVP, K-30), and then modified with 4, 7, 10-trioxa-1, 13-…
Number of citations: 0 iopscience.iop.org

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